
GNF-5837
Overview
Description
GNF-5837 is a potent, selective, and orally bioavailable pan-tropomyosin receptor kinase (TRK) inhibitor, originally developed by the Genomics Institute of the Novartis Research Foundation (GNF) . It targets TRKA, TRKB, and TRKC with IC50 values of 8 nM, 12 nM, and 7 nM, respectively . Beyond its role in oncology, this compound exhibits receptor-independent anti-ferroptotic activity by quenching lipid radicals, akin to the reference compound Lip-1 (lipoic acid derivative) .
Preparation Methods
The synthesis of GNF-5837 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically includes the following steps:
Formation of Intermediates: The initial steps involve the preparation of key intermediates through various organic reactions.
Coupling Reactions: The final step involves coupling these intermediates under specific reaction conditions to form this compound.
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the laboratory-scale synthesis to achieve higher yields and purity suitable for large-scale production.
Chemical Reactions Analysis
GNF-5837 undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions under specific conditions.
Reduction: Reduction reactions can also be performed on this compound using common reducing agents.
Substitution: Substitution reactions are possible, particularly involving the aromatic rings in its structure.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Introduction to GNF-5837
This compound is a novel oxindole urea compound recognized as a potent pan-tropomyosin receptor kinase (TRK) inhibitor. It exhibits significant binding affinity to TRK receptors, particularly TrkA, TrkB, and TrkC, which are involved in various cellular processes, including growth and survival signaling pathways. The compound has shown promise in multiple areas of scientific research, particularly in oncology and neurobiology.
Oncology Research
This compound has been extensively studied for its anti-tumoral properties across various cancer types. Its ability to inhibit TRK signaling pathways has been linked to reduced cell viability and proliferation in cancer cell lines.
Case Studies:
- Renal Cell Carcinoma : In studies involving Caki-2 and 786O renal carcinoma cell lines, this compound demonstrated a dose-dependent decrease in cell viability, with a significant reduction observed at concentrations of 20 µM after 48 hours of treatment. The compound inhibited the phosphorylation of TrkA and TrkB, disrupting downstream signaling pathways such as PI3K/AKT and MAPK/ERK, which are critical for cancer cell survival and proliferation .
Cell Line | Concentration (µM) | Viability (%) |
---|---|---|
Caki-2 | 20 | 57.1 |
786O | 20 | 48.2 |
Neuroendocrine Tumors
This compound has shown efficacy in treating neuroendocrine tumors (NETs). In vitro studies indicated that it effectively inhibited the growth of human NET cell lines such as GOT1, BON1, and NCI-H727. Notably, the combination of this compound with everolimus resulted in enhanced anti-tumoral effects due to synergistic downregulation of critical signaling pathways .
Findings:
- Cell Viability Assay : this compound reduced the viability of GOT1 cells significantly when treated alone or in combination with everolimus.
Treatment | Viability Reduction (%) |
---|---|
This compound Alone | Significant |
This compound + Everolimus | Enhanced |
Neurobiology Applications
Beyond its oncological applications, this compound has been investigated for its effects on neurotrophin signaling pathways. It has been shown to exhibit anti-ferroptotic activity, which is crucial for protecting neurons from oxidative stress-induced cell death.
Mechanism:
This compound quells lipid peroxidation and reduces the generation of malondialdehyde (a marker of oxidative stress), suggesting a receptor-independent mechanism that protects against ferroptosis .
Pharmacological Research
The pharmacological profile of this compound reveals its selectivity for TRK receptors over other kinases, including PDGFR and c-Kit. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
Mechanism of Action
GNF-5837 exerts its effects by inhibiting the activity of neurotrophic receptor tyrosine kinases, specifically TrkA, TrkB, and TrkC . This inhibition leads to decreased phosphorylation levels of downstream signaling molecules such as AKT and extracellular signal-regulated kinase (ERK), resulting in reduced cell viability and increased apoptosis . The molecular targets and pathways involved include the Trk signaling pathway, which plays a crucial role in cell survival, proliferation, and migration .
Comparison with Similar Compounds
TRK Inhibitors
GNF-5837 vs. B-1 (Modified TRK Inhibitor)
B-1, a derivative of this compound, shows comparable TRKA inhibition (IC50: 4.7 nM vs. This compound’s 4.3 nM) but improved selectivity. In glioblastoma U251 cells, B-1 exhibits a higher therapeutic index (IC50 for HUVECs: 31 µM vs. This compound’s 13 µM), suggesting reduced off-target toxicity . Both compounds induce apoptosis via downregulation of BCL-2 and survivin, but B-1’s structural modifications enhance its efficacy in TrkA-driven cancers .
This compound vs. Indo5 (c-Met/TRK Dual Inhibitor)
Indo5 inhibits both c-Met and TRK pathways, whereas this compound is TRK-specific. While Indo5 broadens therapeutic scope (e.g., hepatocellular carcinoma), its dual targeting may increase off-target risks. This compound’s selectivity reduces such liabilities, making it preferable for TRK-dependent malignancies like renal cell carcinoma (RCC) .
Anti-Ferroptotic Agents
This compound vs. Lip-1
This compound matches Lip-1 in potency against erastin- and RSL3-induced ferroptosis (EC50: 29–116 nM vs. Lip-1’s 30–120 nM) . Unlike Lip-1, this compound acts independently of TrkB receptors, directly quenching lipid peroxidation in cell-free systems (e.g., reducing malondialdehyde levels by >60% at 500 nM) . This receptor-independent mechanism broadens its utility in TrkB-negative cancers and neuronal models.
Parameter | This compound | Lip-1 |
---|---|---|
EC50 (Erastin) | 36–116 nM | 30–120 nM |
Mechanism | RTA* + TRK inhibition | Antioxidant |
Receptor Dependency | No | Yes |
*Receptor-independent radical-trapping antioxidant (RTA).
Compounds with Dual TRK/Off-Target Effects
This compound vs. PD173074 (FGFR/TRK Inhibitor)
PD173074, an FGFR inhibitor with secondary TRK activity, precipitates at 1 µM due to hydrophobicity (logP: 4.7), limiting its utility. This compound, with lower logP and higher solubility, maintains efficacy at 1–10 µM without precipitation .
This compound vs. Omipalisib (PI3K/mTOR Inhibitor)
Omipalisib and this compound both reduce healthy nuclei counts in phenotypic screens (>60% reduction at 1 µM). However, this compound’s cytotoxicity is TRK-specific, whereas omipalisib’s broad kinase inhibition increases toxicity risks in non-target tissues .
Neurodegenerative Disease Modulators
This compound vs. Obatoclax (Bcl-2 Inhibitor)
In Alzheimer’s models, this compound binds Aβ17–24, preventing aggregation (ThT fluorescence reduction: ~50% at 10 µM), while obatoclax serves as an imaging probe. This compound’s dual role (TRK inhibition + anti-Aβ) offers unique advantages over single-target agents .
Research Findings and Clinical Implications
- Oncology : this compound suppresses RCC tumor growth (100 mg/kg/day orally) by inhibiting Trk-driven AKT/ERK pathways and inducing G0/G1 arrest .
- Neuroprotection : At 500 nM, it rescues neurons from ferroptosis without TrkB involvement, critical for diseases like Parkinson’s .
- Safety: Non-toxic up to 5 µM in immortalized cells (N27, HT-22) but cytotoxic at 10 µM, necessitating dose optimization .
Biological Activity
GNF-5837 is a selective pan-tropomyosin receptor kinase (Trk) inhibitor that has garnered attention for its potential therapeutic applications in various cancers, particularly those involving neurotrophin signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cell viability, and implications for cancer treatment.
This compound functions primarily as an inhibitor of TrkA and TrkB receptors, which are involved in cell growth, survival, and differentiation. By inhibiting these receptors, this compound disrupts downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell proliferation and survival.
Cell Viability Assays
In a study examining renal cell carcinoma (RCC) lines (Caki-2 and 786O), this compound was shown to significantly reduce cell viability in a dose-dependent manner. The MTS assay revealed that treatment with 20 µM this compound decreased the viability of Caki-2 cells to approximately 57.1% and 786O cells to about 48.2% compared to controls after 48 hours of exposure .
Table 1: Effects of this compound on Cell Viability in RCC Cell Lines
Cell Line | Concentration (µM) | Viability (%) |
---|---|---|
Caki-2 | 20 | 57.1 |
786O | 20 | 48.2 |
Further analysis using EdU incorporation assays indicated that this compound treatment led to a substantial reduction in DNA synthesis among treated cells, confirming its antiproliferative effects .
Signaling Pathway Inhibition
Western blot analyses demonstrated that this compound effectively inhibited the phosphorylation of TrkA and TrkB receptors as well as downstream kinases AKT and ERK in both RCC cell lines . This inhibition correlates with reduced cell cycle progression and increased apoptosis.
Case Studies in Neuroendocrine Tumors
In studies focusing on neuroendocrine tumors (NETs), this compound exhibited variable effects depending on the cell line. For instance, in the GOT1 cell line, treatment with this compound resulted in a significant decrease in cell viability in a time- and dose-dependent manner. Conversely, BON1 and NCI-H727 cells showed resistance to this compound treatment .
Table 2: Impact of this compound on Neuroendocrine Tumor Cell Lines
Cell Line | Response to this compound | Viability Change (%) |
---|---|---|
GOT1 | Sensitive | Decreased |
BON1 | Resistant | No change |
NCI-H727 | Resistant | No change |
The combination of this compound with everolimus (an mTOR inhibitor) enhanced its efficacy, suggesting a synergistic effect that could be beneficial for treatment strategies targeting NETs .
In Vivo Efficacy
In mouse xenograft models, this compound demonstrated significant tumor growth inhibition. At dosages of 50 mg/kg and 100 mg/kg, tumor regression rates reached 72% and 100%, respectively . These findings support the potential clinical application of this compound as a therapeutic agent against tumors expressing Trk receptors.
Q & A
Basic Research Questions
Q. What are the primary molecular targets of GNF-5837, and how does its selectivity profile influence experimental design in TRK-related studies?
this compound is a pan-TRK inhibitor with IC₅₀ values of 7–12 nM for TrkA, TrkB, and TrkC isoforms. Its selectivity necessitates rigorous validation of off-target effects, particularly in studies involving kinases with structural homology to TRK receptors (e.g., PDGFR, c-Kit). Researchers should employ kinase profiling assays (e.g., competitive binding assays or phospho-kinase arrays) to confirm target specificity before attributing phenotypic changes solely to TRK inhibition .
Q. How does this compound's pharmacokinetic profile inform dosing strategies in rodent cancer models?
this compound exhibits low plasma clearance (12 mL/min/kg in rats) and moderate oral bioavailability (30–50%). In xenograft models (e.g., RieTrkA/NGF tumors), daily oral administration at 25–100 mg/kg achieves sustained target engagement. Dose optimization should include pharmacokinetic/pharmacodynamic (PK/PD) modeling, with tumor tissue sampled to measure drug concentrations and downstream TRK phosphorylation suppression .
Q. What methodological approaches validate TRK pathway inhibition in cellular models treated with this compound?
- Proliferation assays : Use TRK-dependent cell lines (e.g., Ba/F3-Tel-TrkC) with IC₅₀ determination via CellTiter-Glo.
- Signaling readouts : Western blotting for phosphorylated TRK (Y674/Y675) and downstream effectors (e.g., AKT, MAPK).
- Rescue experiments : Co-treatment with NGF (TrkA ligand) to confirm on-target activity .
Advanced Research Questions
Q. How do researchers reconcile discrepancies between in vitro IC₅₀ values and in vivo efficacy for this compound?
While this compound shows nanomolar potency in vitro (e.g., 42 nM in Ba/F3-Tel-TrkC cells), in vivo efficacy requires higher doses (e.g., 100 mg/kg) due to factors like protein binding, tumor microenvironment pH, and efflux transporters. Researchers should correlate free drug concentrations in plasma/tissue with target occupancy using radiolabeled analogs (e.g., [¹⁸F]this compound) or microdialysis .
Q. What experimental strategies address this compound's cross-talk with non-TRK pathways (e.g., PI3K-Akt, c-Met)?
- Pathway inhibition studies : Combine this compound with PI3K inhibitors (e.g., LY294002) or c-Met inhibitors (e.g., Crizotinib) to assess additive/synergistic effects.
- Transcriptomic profiling : RNA-seq of treated cells/tumors identifies compensatory pathway activation (e.g., upregulation of MET or IGF-1R).
- In vivo validation : Use dual-pathway knockout models (e.g., TrkA⁻/⁻; c-Met⁻/⁻) to isolate signaling dependencies .
Q. How can researchers optimize combination therapies using this compound while mitigating synergistic toxicity?
- Dose matrix screening : Test this compound with standard-of-care agents (e.g., cisplatin) across a range of concentrations to identify therapeutic windows.
- Toxicity biomarkers : Monitor liver enzymes (ALT/AST) and hematological parameters in treated animals.
- Mechanistic toxicology : Single-cell RNA-seq of healthy tissues (e.g., liver, kidney) identifies off-target transcriptional effects .
Q. What techniques confirm this compound's non-canonical roles, such as Aβ aggregation inhibition in Alzheimer’s models?
- Epitope binding assays : Use dot blot or surface plasmon resonance (SPR) to validate interactions with Aβ peptides.
- Aggregation kinetics : Thioflavin-T (ThT) fluorescence assays quantify Aβ fibril formation with/without this compound.
- In vivo imaging : Pair this compound with amyloid PET tracers (e.g., [¹⁸F]Florbetapir) in transgenic mouse models .
Q. Data Contradiction Analysis
Q. How should conflicting results on this compound's anti-ferroptotic activity be interpreted?
While this compound shows receptor-independent ferroptosis suppression in HT-1080 cells (via GPX4 stabilization), this effect is absent in Trk-negative models. Researchers must:
- Validate GPX4 expression/activity in cell lines.
- Use CRISPR-mediated TRK knockout controls to distinguish Trk-dependent vs. Trk-independent mechanisms.
- Replicate findings across multiple ferroptosis inducers (e.g., Erastin, RSL3) .
Q. Methodological Resources
Properties
IUPAC Name |
1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3Z)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21F4N5O2/c1-15-4-6-19(35-27(39)37-25-11-16(28(30,31)32)5-9-22(25)29)13-23(15)34-18-7-8-20-21(12-17-3-2-10-33-17)26(38)36-24(20)14-18/h2-14,33-34H,1H3,(H,36,38)(H2,35,37,39)/b21-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDUWLSETXNJJT-MTJSOVHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)C(=CC5=CC=CN5)C(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)/C(=C/C5=CC=CN5)/C(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21F4N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033769-28-6 | |
Record name | 1033769-28-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.